molecular formula C16H16ClN3O3S B2728914 1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide CAS No. 91543-59-8

1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide

Cat. No.: B2728914
CAS No.: 91543-59-8
M. Wt: 365.83
InChI Key: MBYVCADPIKNLOD-UHFFFAOYSA-N
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Description

1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a synthetic organic compound that belongs to the class of thiosemicarbazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide typically involves the reaction of 2-chlorophenoxyacetic acid with thiosemicarbazide derivatives. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures, usually around 60-80°C.

    Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include:

    Continuous flow reactors: For better control over reaction conditions.

    Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of sulfoxides or sulfones.

    Reduction: Resulting in the formation of corresponding amines or alcohols.

    Substitution: Particularly nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Depending on the reaction, solvents like dichloromethane or acetonitrile may be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying enzyme interactions or as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide would depend on its specific application. Generally, thiosemicarbazides can interact with various molecular targets, such as:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to specific receptors to exert biological effects.

    Pathways: Affecting cellular pathways involved in growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-Chlorophenoxy)acetyl)-4-phenylthiosemicarbazide
  • 1-(2-(2-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide
  • 1-(2-(2-Chlorophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide

Uniqueness

1-(2-(2-Chlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is unique due to the presence of both the 2-chlorophenoxy and 4-methoxyphenyl groups, which may confer specific biological activities or chemical properties not found in other similar compounds.

Properties

IUPAC Name

1-[[2-(2-chlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-22-12-8-6-11(7-9-12)18-16(24)20-19-15(21)10-23-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYVCADPIKNLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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